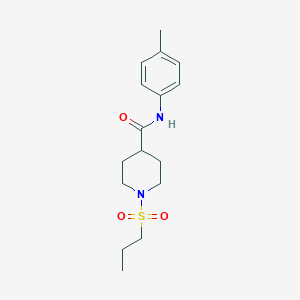![molecular formula C21H22N2OS2 B285381 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B285381.png)
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide, also known as DT-13, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-13 has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects.
Mechanism of Action
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide exerts its anti-cancer effects through various mechanisms. One of the primary mechanisms is the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound can also induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. Additionally, this compound can inhibit the expression of various proteins involved in cancer cell survival and proliferation, such as Bcl-2 and cyclin D1.
Biochemical and Physiological Effects:
Apart from its anti-cancer effects, this compound has been found to exhibit anti-inflammatory and anti-oxidant activities. This compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD). These effects suggest that this compound may have potential therapeutic applications for various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is its broad-spectrum anti-cancer activity, which makes it a promising candidate for the development of anti-cancer drugs. Additionally, this compound has been found to exhibit low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide. One of the potential areas of investigation is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications for various diseases. Furthermore, the development of novel drug delivery systems may enhance the bioavailability and efficacy of this compound. Overall, the research on this compound holds promise for the development of novel therapeutic agents for various diseases.
Synthesis Methods
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide can be synthesized through a multi-step process involving the reaction of 2-mercaptothiazole with tert-butyl bromoacetate, followed by the reaction with diphenylamine. The product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been extensively studied for its potential anti-cancer effects. Studies have shown that this compound can inhibit the proliferation of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. Furthermore, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
Properties
Molecular Formula |
C21H22N2OS2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C21H22N2OS2/c1-21(2,3)18-14-25-20(22-18)26-15-19(24)23(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-14H,15H2,1-3H3 |
InChI Key |
ALQQNDLZAQKVII-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285303.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B285307.png)

![4-{[2-(4-Chlorophenoxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285312.png)
![Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285313.png)

![Bis[4-(1-azepanylsulfonyl)phenyl] sulfone](/img/structure/B285318.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide](/img/structure/B285320.png)
![N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B285321.png)

